1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone
Description
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound featuring a unique hybrid structure combining a 2,5-dihydro-1H-pyrrole (a partially unsaturated five-membered nitrogen heterocycle) and a 3-azaspiro[5.5]undecane (a bicyclic spiro system with a nitrogen atom at the bridgehead position). The two moieties are linked via an ethanone (ketone) group.
Properties
IUPAC Name |
2-(3-azaspiro[5.5]undecan-9-yl)-1-(2,5-dihydropyrrol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-11-1-2-12-18)13-14-3-5-16(6-4-14)7-9-17-10-8-16/h1-2,14,17H,3-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCWOVOBWBLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)N3CC=CC3)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to two analogous molecules from :
| Property | 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone | 2-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-9-oxa-2-azaspiro[5.5]undecan-1-ylmethanone (SB49-0796) | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-{3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}propan-1-one (T633-2488) |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₆N₂O (calculated) | C₂₀H₃₀N₄O₃ | C₁₈H₂₈N₆O |
| Molecular Weight (g/mol) | 262.39 (calculated) | 374.48 | 344.46 |
| Key Structural Features | - 2,5-Dihydro-1H-pyrrole - 3-azaspiro[5.5]undecane - Ethanone linker |
- 1,3-Dimethylpyrazole - 9-Oxa-2-azaspiro[5.5]undecane - Pyrrolidinylmethanone substituent |
- 3,5-Dimethylpyrazole - Piperidine-triazole hybrid - Propan-1-one linker |
| Heteroatoms | 2N, 1O | 4N, 3O | 6N, 1O |
| Available Quantity | Not reported | 19 mg | 3 mg |
Structural and Functional Analysis:
Core Heterocycles: The target compound’s 2,5-dihydro-1H-pyrrole contrasts with SB49-0796’s 1,3-dimethylpyrazole and T633-2488’s 3,5-dimethylpyrazole. The 3-azaspiro[5.5]undecane in the target lacks the oxygen atom present in SB49-0796’s 9-oxa-2-azaspiro system, which may reduce polarity and alter solubility .
SB49-0796’s pyrrolidinylmethanone group introduces additional hydrogen-bonding sites absent in the target compound.
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (262.39 vs. 344–374 g/mol) suggests improved bioavailability compared to the bulkier analogs, though this requires experimental validation.
Research Findings and Implications
- Crystallographic Characterization: Structural determination of such compounds often employs SHELXL for refinement, as noted in and , ensuring high-resolution data for conformational analysis .
- Biological Relevance : The spiro systems in all three compounds may confer selectivity for hydrophobic binding pockets in enzymes or receptors, though substituent variations (e.g., oxa-azaspiro in SB49-0796) could modulate target affinity .
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